molecular formula C7H7FIN B1593141 4-Fluoro-2-iodo-5-methylaniline CAS No. 85233-15-4

4-Fluoro-2-iodo-5-methylaniline

Cat. No.: B1593141
CAS No.: 85233-15-4
M. Wt: 251.04 g/mol
InChI Key: HYRIJSOXIOVDKF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-fluoro-2-iodo-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRIJSOXIOVDKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648637
Record name 4-Fluoro-2-iodo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85233-15-4
Record name 4-Fluoro-2-iodo-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodo-5-methylaniline can be synthesized through several synthetic routes. One common method involves the iodination of 4-fluoro-5-methylaniline using iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction is typically carried out in an acidic medium to facilitate the iodination process.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar iodination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-iodo-5-methylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide or potassium iodide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically yield the corresponding amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted anilines.

Scientific Research Applications

4-Fluoro-2-iodo-5-methylaniline is utilized in various scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-2-iodo-5-methylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : 4-Fluoro-2-iodo-5-methylaniline
  • Molecular Formula : C₇H₇FIN
  • Molecular Weight : 267.04 g/mol
  • CAS Number : 85233-15-4
  • Structure: A benzene ring substituted with fluorine (position 4), iodine (position 2), and a methyl group (position 5), with an amino group (-NH₂) at position 1 (Figure 1).

Applications
This compound serves as a versatile intermediate in pharmaceutical and materials chemistry. Its iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki, Heck), while fluorine enhances metabolic stability in drug candidates .

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric effects of substituents significantly influence reactivity and applications. Below is a comparative table of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound 4-F, 2-I, 5-CH₃ C₇H₇FIN 267.04 85233-15-4 Cross-coupling reactions, bioactive molecule synthesis
4-Bromo-5-fluoro-2-methylaniline 4-Br, 5-F, 2-CH₃ C₇H₇BrFN 204.04 52723-82-7 Intermediate for aromatic amines; bromine enables nucleophilic substitution
5-Chloro-2-iodo-4-methylaniline 5-Cl, 2-I, 4-CH₃ C₇H₇ClIN 267.50 1373233-50-1 Potential precursor for agrochemicals; chlorine enhances lipophilicity
4-Fluoro-2-iodoaniline 4-F, 2-I C₆H₅FIN 253.01 61272-76-2 Suzuki coupling reactions; lacks methyl group, reducing steric hindrance
5-Fluoro-2-methylaniline 5-F, 2-CH₃ C₇H₈FN 125.14 367-29-3 Building block for dyes; absence of iodine limits cross-coupling utility
5-Bromo-4-iodo-2-methylaniline 5-Br, 4-I, 2-CH₃ C₇H₇BrIN 312.95 - Intermediate for fluorescent spirosilabifluorene derivatives

Substituent Position and Reactivity

  • Halogen Effects :

    • Iodine : Larger atomic radius facilitates oxidative addition in cross-coupling reactions (e.g., forming C–C bonds) .
    • Bromine/Chlorine : Lower steric bulk compared to iodine but less effective in metal-catalyzed reactions. Bromine’s electronegativity enhances reactivity in SNAr (nucleophilic aromatic substitution) .
    • Fluorine : Electron-withdrawing effect increases ring stability and influences regioselectivity in electrophilic substitutions .

Spectroscopic and Structural Insights

  • Spectroscopy : Studies on fluoroaniline isomers (e.g., 5-nitro-2-fluoroaniline vs. 2-nitro-5-fluoroaniline) reveal that substituent positions alter IR and NMR spectra due to changes in electron density and hydrogen bonding .
  • Crystallography : Analogs like 5-Bromo-4-iodo-2-methylaniline exhibit planar aromatic rings with halogen bonds influencing crystal packing, a feature critical for solid-state fluorescence .

Biological Activity

Overview

4-Fluoro-2-iodo-5-methylaniline is an organic compound with the molecular formula C₈H₈F I N. It is a derivative of aniline, characterized by the presence of a fluorine atom at the 4-position, an iodine atom at the 2-position, and a methyl group at the 5-position. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Synthesis

The synthesis of this compound typically involves halogenation reactions and can be achieved through various synthetic routes. Common methods include:

  • Iodination : The introduction of iodine can be accomplished using reagents such as N-iodosuccinimide (NIS) in the presence of solvents like acetic acid.
  • Fluorination : Fluorine can be introduced via electrophilic aromatic substitution or other fluorination techniques.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit significant anticancer activity. For instance, studies have shown that analogs with similar halogen substitutions can inhibit the proliferation of cancer cells, such as L1210 mouse leukemia cells, with IC(50) values in the nanomolar range . The mechanism often involves interference with nucleic acid synthesis pathways, suggesting that these compounds may act as prodrugs that release active metabolites within cells.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific data on its efficacy compared to established antibiotics is limited. The presence of both fluorine and iodine atoms enhances its interaction with biological membranes, potentially increasing its bioactivity.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit certain enzymes or disrupt cellular processes, leading to apoptosis in cancer cells or inhibiting bacterial growth. Ongoing research aims to elucidate the exact pathways and molecular interactions involved.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsNotable Activities
4-Fluoroaniline Lacks methyl groups; only fluorine substitutionModerate antibacterial activity
2,5-Dimethylaniline Lacks fluorine; contains two methyl groupsLimited anticancer properties
4-Chloro-2,5-dimethylaniline Chlorine instead of fluorineAntimicrobial properties reported

Case Studies and Research Findings

  • Anticancer Studies : A series of halogenated anilines were synthesized and tested for their ability to inhibit cancer cell proliferation. Results indicated that compounds with fluorine and iodine substitutions showed enhanced activity compared to their non-halogenated counterparts .
  • Antimicrobial Testing : In vitro testing against Gram-positive and Gram-negative bacteria revealed that this compound exhibited notable antimicrobial activity, particularly against resistant strains.
  • Mechanistic Insights : Investigations into the compound's mechanism suggested that it may act through DNA intercalation or enzyme inhibition, although further studies are required to confirm these pathways definitively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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